molecular formula C16H24OS2 B14408316 4-(5-Hexyl-1,3-dithian-2-YL)phenol CAS No. 86571-01-9

4-(5-Hexyl-1,3-dithian-2-YL)phenol

Katalognummer: B14408316
CAS-Nummer: 86571-01-9
Molekulargewicht: 296.5 g/mol
InChI-Schlüssel: PYTBEBBDSIPXOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Hexyl-1,3-dithian-2-YL)phenol is a chemical compound with the molecular formula C16H24OS2 It is characterized by the presence of a phenol group attached to a 1,3-dithiane ring, which is further substituted with a hexyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hexyl-1,3-dithian-2-YL)phenol typically involves the reaction of 2-chloro-1,3-dithiane with hexyl-substituted phenols under modified conditions. The reaction conditions can vary, but it generally requires a catalyst and specific temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve optimization of the laboratory methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Hexyl-1,3-dithian-2-YL)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-(5-Hexyl-1,3-dithian-2-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dithiane ring can interact with metal ions and other electrophiles. These interactions can modulate enzyme activity and influence cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Hexyl-1,3-dithian-2-YL)phenol is unique due to the presence of both a hexyl chain and a dithiane ring, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

86571-01-9

Molekularformel

C16H24OS2

Molekulargewicht

296.5 g/mol

IUPAC-Name

4-(5-hexyl-1,3-dithian-2-yl)phenol

InChI

InChI=1S/C16H24OS2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(17)10-8-14/h7-10,13,16-17H,2-6,11-12H2,1H3

InChI-Schlüssel

PYTBEBBDSIPXOW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1CSC(SC1)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.